(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone
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Overview
Description
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone is a synthetic organic compound that features an indole moiety linked to a diazepane ring through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides or through reductive amination of diketones.
Coupling Reaction: The final step involves coupling the indole moiety with the diazepane ring using a methanone linker. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LAH).
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methane.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity towards its targets. The overall effect is a result of the combined interactions of both moieties with their respective targets.
Comparison with Similar Compounds
Similar Compounds
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methane: Similar structure but lacks the methanone group.
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)ethanone: Similar structure with an ethanone linker instead of methanone.
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)propanone: Similar structure with a propanone linker instead of methanone.
Uniqueness
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to its specific combination of an indole moiety and a diazepane ring linked by a methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1H-indol-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-7-4-8-18(10-9-17)15(19)13-11-16-14-6-3-2-5-12(13)14/h2-3,5-6,11,16H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQILBZIHXOCGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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